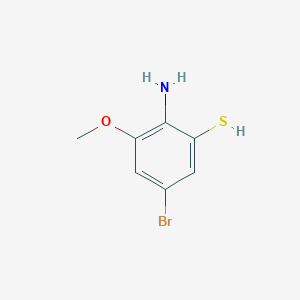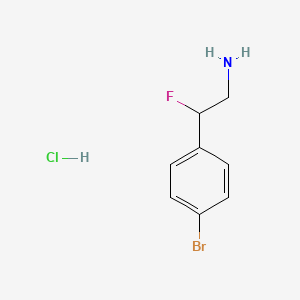![molecular formula C9H15N3O2 B15048240 Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B15048240.png)
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of methyl hydrazine with ethyl acetoacetate. The reaction is carried out in the presence of a base catalyst, such as sodium ethoxide, under reflux conditions. The resulting intermediate is then treated with dimethylamine to introduce the dimethylamino group. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent-free reactions and catalytic amounts of base, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to various enzymes and receptors. The pyrazole ring provides a rigid scaffold that can enhance the compound’s stability and specificity .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-[(dimethylamino)methyl]-2-methyl-5-oxopentanoate: Another compound with a similar structure but different functional groups.
1-Phenyl-3-methyl-5-pyrazolone: A pyrazolone derivative with different substituents on the pyrazole ring.
Uniqueness
Methyl 5-[(dimethylamino)methyl]-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
methyl 5-[(dimethylamino)methyl]-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O2/c1-11(2)6-8-7(9(13)14-4)5-10-12(8)3/h5H,6H2,1-4H3 |
InChI Key |
JHQMBGAKJKELLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)OC)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-{[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B15048157.png)
![benzyl[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15048164.png)
![N'-{[4-(dimethylamino)phenyl]methylidene}-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B15048165.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B15048171.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methylpropyl)amine](/img/structure/B15048173.png)
![1-cyclopentyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15048185.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15048193.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanamine](/img/structure/B15048197.png)
![1,5-dimethyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15048203.png)
![1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15048204.png)
![(3S)-3-amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15048207.png)
![(3R)-3-amino-3-[2-methyl-3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15048212.png)

